N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide
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Overview
Description
N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl-imidazolyl moiety, and a hydrazinecarbothioamide group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-chlorophenyl hydrazinecarbothioamide intermediate. This intermediate is then reacted with 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide; reactions often require polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{[1-(2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide
- N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-2-yl]carbonyl}-1-hydrazinecarbothioamide
Uniqueness
N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[1-(6-methylpyridin-2-yl)imidazole-4-carbonyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6OS/c1-11-3-2-4-15(20-11)24-9-14(19-10-24)16(25)22-23-17(26)21-13-7-5-12(18)6-8-13/h2-10H,1H3,(H,22,25)(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYDGSHJACEGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NNC(=S)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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